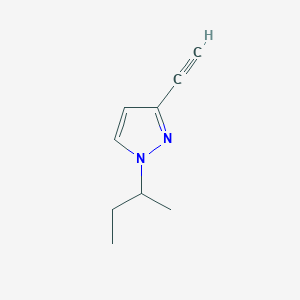

1-Butan-2-yl-3-ethynylpyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-3-ethynylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-4-8(3)11-7-6-9(5-2)10-11/h2,6-8H,4H2,1,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEHMORGWMGDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC(=N1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Techniques for 1 Butan 2 Yl 3 Ethynylpyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Butan-2-yl-3-ethynylpyrazole. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete assignment of all atoms and their connectivity can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the hydrogen atoms. The chemical shifts (δ) are influenced by the pyrazole (B372694) ring, the ethynyl (B1212043) group, and the sec-butyl substituent.

The protons on the pyrazole ring are expected to appear as distinct signals. The proton at the C5 position is typically the most downfield of the ring protons due to the influence of the adjacent nitrogen atoms. The proton at the C4 position will also have a characteristic chemical shift.

The sec-butyl group will exhibit a complex splitting pattern. The methine proton (CH) attached to the nitrogen atom will appear as a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) and methyl (CH₃) protons. The methylene protons will be diastereotopic and are expected to appear as two separate multiplets. The two methyl groups of the sec-butyl substituent will also show distinct signals.

The acetylenic proton of the ethynyl group is anticipated to have a characteristic chemical shift in the range of 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-5 | 7.5 - 7.8 | d |

| Pyrazole H-4 | 6.3 - 6.6 | d |

| Ethynyl H | 3.0 - 3.5 | s |

| sec-Butyl CH | 4.2 - 4.5 | sextet |

| sec-Butyl CH₂ | 1.8 - 2.1 | m |

| sec-Butyl CH₃ (adjacent to CH) | 1.3 - 1.5 | d |

| sec-Butyl CH₃ (terminal) | 0.8 - 1.0 | t |

Note: Predicted values are based on typical chemical shifts for similar substituted pyrazoles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give a distinct signal.

The carbon atoms of the pyrazole ring will have characteristic chemical shifts, with the C3 and C5 carbons appearing more downfield than the C4 carbon. The carbon atoms of the ethynyl group will also have distinct signals. The carbons of the sec-butyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-3 | 140 - 145 |

| Pyrazole C-5 | 130 - 135 |

| Pyrazole C-4 | 105 - 110 |

| Ethynyl C (C≡CH) | 80 - 85 |

| Ethynyl C (C≡CH) | 75 - 80 |

| sec-Butyl CH | 55 - 60 |

| sec-Butyl CH₂ | 28 - 32 |

| sec-Butyl CH₃ (adjacent to CH) | 18 - 22 |

| sec-Butyl CH₃ (terminal) | 10 - 14 |

Note: Predicted values are based on typical chemical shifts for similar substituted pyrazoles.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would be used to confirm the coupling network within the sec-butyl group and between the H-4 and H-5 protons of the pyrazole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connections between the sec-butyl group and the pyrazole ring, and between the ethynyl group and the pyrazole ring. For instance, a correlation between the sec-butyl CH proton and the pyrazole C-5 and C-3 carbons would confirm the N-substitution position.

Solid-State NMR for Polymorphic Forms (if applicable)

In cases where this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) can be a powerful tool for characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing in the solid state. Differences in the ¹³C chemical shifts and peak multiplicities in the ssNMR spectra of different batches of the compound could indicate the presence of different polymorphs.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR spectrum is based on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that result in a change in the dipole moment. Raman spectroscopy is based on the inelastic scattering of monochromatic light, and the vibrational modes that are active are those that involve a change in the polarizability of the molecule.

Characteristic Absorption Frequencies of Pyrazole Ring System

The pyrazole ring has a set of characteristic vibrational frequencies that can be observed in the IR and Raman spectra. These include:

C=N stretching: Typically observed in the region of 1580-1620 cm⁻¹.

C=C stretching: Usually found in the 1450-1550 cm⁻¹ range.

Ring stretching and deformation modes: A series of bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the pyrazole ring structure.

C-H stretching (aromatic): Peaks observed above 3000 cm⁻¹.

In addition to the pyrazole ring vibrations, the ethynyl group will show a sharp, weak to medium C≡C stretching band around 2100-2150 cm⁻¹ and a strong, sharp ≡C-H stretching band around 3300 cm⁻¹. The aliphatic C-H stretching vibrations of the sec-butyl group will be observed in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Pyrazole | C-H Stretch | >3000 | Medium |

| sec-Butyl | C-H Stretch | 2850 - 3000 | Strong |

| Ethynyl | C≡C Stretch | 2100 - 2150 | Weak to Medium, Sharp |

| Pyrazole | C=N Stretch | 1580 - 1620 | Medium |

| Pyrazole | C=C Stretch | 1450 - 1550 | Medium |

Vibrational Signatures of Ethynyl and Butan-2-yl Moieties

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. smu.edumdpi.com For this compound, the vibrational spectrum is dominated by the distinct signatures of the ethynyl and the butan-2-yl substituents.

The ethynyl group (–C≡CH) gives rise to two highly characteristic vibrations. The terminal C-H stretching vibration (ν≡C-H) is expected to produce a sharp, strong absorption band in the IR spectrum, typically appearing around 3300 cm⁻¹. The carbon-carbon triple bond stretching vibration (νC≡C) is also characteristic, though its intensity can vary. It generally appears in the range of 2140-2100 cm⁻¹. Its intensity in the IR spectrum is often weak for symmetrically substituted alkynes but is more pronounced in terminal alkynes like the 3-ethynylpyrazole moiety. In Raman spectroscopy, the C≡C stretch is often a strong and sharp signal, making it a complementary technique for identification.

The butan-2-yl group (–CH(CH₃)CH₂CH₃) contributes a series of bands associated with aliphatic C-H bonds. The stretching vibrations (νC-H) of the methyl (CH₃) and methylene (CH₂) groups are observed in the 3000-2850 cm⁻¹ region. Asymmetric and symmetric stretching modes of these groups result in multiple, often overlapping, peaks. Additionally, characteristic bending (deformation) vibrations provide further structural information. The asymmetric and symmetric bending vibrations of the CH₃ groups typically appear near 1460 cm⁻¹ and 1380 cm⁻¹, respectively. The scissoring vibration of the CH₂ group is found around 1470 cm⁻¹. These group frequencies are empirically established and crucial for interpreting vibrational spectra. mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Ethynyl (Terminal) | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Ethynyl | C≡C Stretch | 2140 - 2100 | Weak to Medium, Sharp |

| Butan-2-yl (CH₃, CH₂) | C-H Stretch | 3000 - 2850 | Strong |

| Butan-2-yl (CH₃) | Asymmetric C-H Bend | ~1460 | Medium |

| Butan-2-yl (CH₂) | C-H Scissoring | ~1470 | Medium |

| Butan-2-yl (CH₃) | Symmetric C-H Bend | ~1380 | Medium |

| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1400 | Medium to Strong |

| Pyrazole Ring | Ring Breathing/Deformation | 1300 - 1000 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization (EI) would likely produce a distinct molecular ion peak (M⁺•) corresponding to its molecular weight.

The fragmentation of pyrazole derivatives is often characterized by cleavage of the N-substituent and fragmentation of the heterocyclic ring. asianpubs.org The most probable fragmentation pathways for this compound would involve:

Loss of the butan-2-yl group: Cleavage of the N-C bond can lead to the loss of a butan-2-yl radical (•C₄H₉), resulting in a major fragment ion corresponding to the 3-ethynylpyrazole cation. The butan-2-yl group itself can fragment further, for example, through the loss of an ethyl radical (•C₂H₅) to give a [M - 29]⁺ peak or loss of a methyl radical (•CH₃) to give a [M - 15]⁺ peak.

Loss of the ethynyl group: Cleavage of the C-C bond between the pyrazole ring and the ethynyl group can result in the loss of an ethynyl radical (•C₂H), leading to a 1-butan-2-ylpyrazole cation.

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic cleavage. nepjol.infonih.gov This can involve the loss of HCN or N₂, leading to various smaller fragment ions that help to confirm the core pyrazole structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. uni-bielefeld.de This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. nih.govmiamioh.edu For this compound (C₉H₁₂N₂), HRMS would distinguish its exact mass from other isomers or compounds with the same nominal mass. For instance, the calculated exact mass of the [M+H]⁺ ion would be used to confirm the molecular formula, providing a high degree of confidence in the compound's identity. acs.org

| Proposed Fragment | Formula | m/z (Nominal) | Origin |

|---|---|---|---|

| [M]⁺• | C₉H₁₂N₂ | 148 | Molecular Ion |

| [M - C₂H₅]⁺ | C₇H₇N₂ | 119 | Loss of ethyl radical from butan-2-yl group |

| [M - C₃H₇]⁺ | C₆H₅N₂ | 105 | Loss of propyl radical from butan-2-yl group |

| [M - C₄H₉]⁺ | C₅H₃N₂ | 91 | Loss of butan-2-yl radical |

| [C₄H₉]⁺ | C₄H₉ | 57 | Butan-2-yl cation |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides accurate data on bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's conformation and intermolecular interactions in the solid state.

Crystallographic Analysis of Pyrazole Derivatives

The crystal structures of numerous pyrazole derivatives have been reported, revealing common packing motifs and intermolecular interactions. mdpi.comnih.gov While N-unsubstituted pyrazoles often form hydrogen-bonded networks like dimers, trimers, or catemers, N-substituted pyrazoles like this compound cannot act as hydrogen bond donors. mdpi.comrsc.org Therefore, their crystal packing is primarily governed by weaker van der Waals forces, dipole-dipole interactions, and potentially C-H···π or C-H···N interactions. The planarity of the pyrazole ring is a key feature, although substituents can cause minor deviations. The analysis of related N-alkyl substituted pyrazoles provides insight into expected bond lengths and angles within the pyrazole core. acs.org

| Parameter | Typical Value Range | Reference |

|---|---|---|

| N1-N2 Bond Length | 1.33 - 1.37 Å | nih.gov |

| N2-C3 Bond Length | 1.32 - 1.35 Å | nih.gov |

| C3-C4 Bond Length | 1.38 - 1.42 Å | nih.gov |

| C4-C5 Bond Length | 1.36 - 1.40 Å | nih.gov |

| C5-N1 Bond Length | 1.34 - 1.38 Å | nih.gov |

| N1-N2-C3 Angle | 111° - 114° | nih.gov |

| N2-C3-C4 Angle | 104° - 106° | nih.gov |

Reaction Mechanisms and Chemical Transformations of 1 Butan 2 Yl 3 Ethynylpyrazole

Mechanistic Insights into Pyrazole (B372694) Ring Reactivity

The pyrazole ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. Its aromatic character allows it to participate in various substitution reactions. The reactivity of the ring in 1-Butan-2-yl-3-ethynylpyrazole is significantly influenced by its substituents. The butan-2-yl group at N1 is a weakly electron-donating alkyl group, while the ethynyl (B1212043) group at C3 is electron-withdrawing due to the sp-hybridization of its carbon atoms. This substitution pattern modulates the electron density at different positions of the ring, controlling the regioselectivity of its reactions. rsc.org

Electrophilic Aromatic Substitution: Regioselectivity at C4

Due to its inherent aromaticity, the pyrazole ring can undergo electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, and sulfonation. clockss.org The two nitrogen atoms in the ring exert a strong influence on the electron distribution, reducing the electron density at the adjacent C3 and C5 positions. researchgate.netgoogleapis.com This deactivation makes the C4 position the most electron-rich and, therefore, the primary site for electrophilic attack. clockss.orgresearchgate.netgoogleapis.com

In this compound, the C4 position is the sole unsubstituted carbon on the ring, making it the unequivocal site for electrophilic substitution. The presence of the electron-withdrawing ethynyl group at C3 further deactivates the ring towards electrophilic attack compared to unsubstituted pyrazole, meaning that more stringent reaction conditions may be required. However, the regiochemical outcome remains focused at C4. libretexts.org The general mechanism involves the attack of an electrophile (E+) on the C4 carbon, forming a stabilized carbocation intermediate (a σ-complex or arenium ion), which then loses a proton to restore aromaticity. numberanalytics.com

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyrazole Rings Note: This table shows general reactions for the pyrazole scaffold to illustrate the principle of C4-substitution.

| Reaction | Reagents | Product Type (at C4) | Reference |

|---|---|---|---|

| Nitration | Fuming H₂SO₄/HNO₃ | 4-Nitro | googleapis.com |

| Sulfonation | Fuming H₂SO₄ | 4-Sulfonic acid | googleapis.com |

| Halogenation | Br₂, Cl₂, or I₂ | 4-Halo | libretexts.org |

| Friedel-Crafts | RCOCl/AlCl₃ | 4-Acyl | libretexts.org |

Nucleophilic Reactivity at C3 and C5 Positions

The electron-withdrawing nature of the two ring nitrogens reduces the electron density at the C3 and C5 positions, rendering them electrophilic and susceptible to attack by nucleophiles. pageplace.deresearchgate.net In the case of this compound, the C3 position is substituted with the ethynyl group, while the C5 position bears a hydrogen atom. Strong nucleophiles can potentially attack the C5 position. The presence of the electron-withdrawing ethynyl group at C3 enhances the electrophilicity of the C5 carbon, making it more prone to nucleophilic substitution, particularly if a suitable leaving group were present at that position. In the absence of a leaving group, direct nucleophilic attack on C5 is generally difficult. However, deprotonation at C3 by a very strong base can occur, potentially leading to ring-opening reactions. researchgate.netnih.gov

Prototropic Tautomerism and its Influence on Reaction Pathways

Prototropic tautomerism is a significant phenomenon in N-unsubstituted pyrazoles, where a hydrogen atom can migrate between the two ring nitrogen atoms (N1 and N2). pageplace.deimist.ma This equilibrium results in two different tautomeric forms, for instance, 3-substituted and 5-substituted pyrazoles being interconvertible. mdpi.comacs.org This process can significantly influence reaction pathways, as the two tautomers may exhibit different reactivities. imist.ma

However, in this compound, the nitrogen at the N1 position is substituted with a butan-2-yl group. This N-substitution precludes the possibility of annular prototropic tautomerism. The positions of the substituents are fixed, with the butan-2-yl group at N1 and the ethynyl group at C3. Consequently, the complexities arising from tautomeric equilibria are not a factor in the reactivity of this specific compound, leading to more predictable reaction outcomes. researchgate.netmdpi.com

Chemical Transformations Involving the Ethynyl Group

The ethynyl group (–C≡CH) is a highly versatile functional group that serves as a linchpin for a wide array of chemical transformations. Its reactivity is characterized by the electron-rich triple bond and the weakly acidic terminal proton.

Hydration and Other Nucleophilic Additions to the Triple Bond

The carbon-carbon triple bond of the ethynyl group is susceptible to attack by nucleophiles. The pyrazole ring, being electron-withdrawing, polarizes the triple bond, making the terminal carbon atom susceptible to nucleophilic attack.

Hydration : In the presence of an acid catalyst, such as sulfuric acid with a mercury(II) salt, water can add across the triple bond. Following Markovnikov's rule, this hydration initially forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. For this compound, this would result in the formation of a methyl ketone, specifically 1-(1-Butan-2-yl-1H-pyrazol-3-yl)ethan-1-one. Platinum-catalyzed hydration reactions of alkynones have also been documented to yield 1,3-diketones. acs.org

Other Nucleophilic Additions : A variety of other nucleophiles can add to the ethynyl group. For example, alcohols can add to form vinyl ethers, and amines can add to yield enamines. libretexts.org Thiols have also been shown to react with ethynyl-substituted heterocycles in nucleophilic addition reactions. rsc.org The reaction of pyrazole itself with acylbromoacetylenes can proceed via nucleophilic addition of the pyrazole nitrogen to the triple bond. mdpi.com

Table 2: Representative Nucleophilic Additions to Ethynylpyrazoles Note: This table illustrates general reactions of the ethynyl group attached to a pyrazole ring.

| Reaction | Nucleophile | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Hydration | H₂O | H₂SO₄, HgSO₄ | 3-Acetylpyrazole | acs.org |

| Addition of Alcohols | ROH | Acid or Base Catalyst | 3-(Alkoxyvinyl)pyrazole | libretexts.org |

| Addition of Thiols | RSH | Base Catalyst | 3-(Alkylthiovinyl)pyrazole | rsc.org |

| Michael Addition | Nu⁻ | Base Catalyst | Adduct at β-carbon | nih.gov |

Cycloaddition Reactions (e.g., [2+2], [3+2] Dipolar Cycloadditions)

The ethynyl group is an excellent dipolarophile and dienophile, readily participating in cycloaddition reactions to form new ring systems.

[3+2] Dipolar Cycloadditions : This is one of the most important reactions of alkynes. The reaction of an alkyne with a 1,3-dipole (such as an azide (B81097), nitrile oxide, or diazomethane) provides a direct route to five-membered heterocyclic rings. mdpi.commdpi.com For instance, the reaction of this compound with an organic azide (R-N₃), often catalyzed by copper(I) (a "click" reaction), would yield a 1,2,3-triazole derivative. organic-chemistry.org This reaction is highly efficient and regioselective. Similarly, reaction with diazomethane (B1218177) can form a new pyrazole ring. pageplace.de

[4+2] Cycloaddition (Diels-Alder Reaction) : The ethynyl group can also act as a dienophile in Diels-Alder reactions with a conjugated diene. This would lead to the formation of a six-membered ring. The reactivity in these reactions is enhanced by the electron-withdrawing nature of the pyrazole ring attached to the alkyne.

The versatility of these cycloaddition reactions makes this compound a valuable building block for the synthesis of more complex, multi-heterocyclic systems. mdpi.com

Oxidative and Reductive Transformations of the Ethynyl Moiety

The ethynyl group at the C3 position is a primary site of reactivity in this compound, susceptible to a variety of oxidative and reductive transformations.

Oxidative Transformations The oxidation of the terminal alkyne can proceed through several pathways, depending on the reagents and conditions employed. Strong oxidizing agents, such as ozone or potassium permanganate, can lead to the cleavage of the carbon-carbon triple bond. This process typically results in the formation of a carboxylic acid at the pyrazole ring, yielding 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid. Milder, metal-free oxidative conditions can also be employed to achieve specific transformations. nih.gov For instance, palladium-catalyzed oxidative processes, sometimes under aerobic conditions, are known to convert alkynes into various carbonyl-containing compounds. While the pyrazole ring itself is relatively stable and resists oxidation under mild conditions, harsh oxidizing agents can lead to its degradation.

Reductive Transformations The ethynyl group can be selectively reduced to either an alkene or an alkane. Catalytic hydrogenation is a common method for this transformation.

Reduction to Alkene: Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), allows for the stereoselective reduction of the alkyne to a cis-alkene, yielding 1-butan-2-yl-3-vinylpyrazole.

Reduction to Alkane: Complete reduction of the triple bond to a single bond can be achieved through catalytic hydrogenation over a more active catalyst like palladium on carbon (Pd/C) or platinum oxide, resulting in the formation of 1-butan-2-yl-3-ethylpyrazole.

These reductive methods are foundational in modifying the electronic and steric profile of the substituent at the C3 position, transforming the linear, rigid ethynyl group into more flexible vinyl or ethyl groups. mit.edu

Transition Metal-Catalyzed Coupling Reactions (beyond synthesis)

The terminal alkyne of this compound serves as a versatile handle for constructing more complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. eie.grnih.govrsc.org These reactions are pivotal for creating new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Sonogashira coupling is a preeminent example, involving the palladium- and copper-co-catalyzed reaction of a terminal alkyne with aryl or vinyl halides. researchgate.net This reaction would allow for the direct attachment of various aromatic or unsaturated systems to the C3 position of the pyrazole ring. For instance, coupling this compound with an aryl iodide (Ar-I) would yield a 1-butan-2-yl-3-(arylethynyl)pyrazole derivative. The efficiency and scope of such reactions have made them indispensable tools in synthetic chemistry. sioc-journal.cn

Below is a table illustrating potential coupling reactions for this compound.

| Coupling Reaction | Catalyst System | Coupling Partner (Example) | Product (Example) |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Iodobenzene | 1-Butan-2-yl-3-(phenylethynyl)pyrazole |

| Glaser Coupling | Cu(OAc)₂, Pyridine | (Self-coupling) | 1,4-bis(1-Butan-2-yl-1H-pyrazol-3-yl)buta-1,3-diyne |

| Cadiot-Chodkiewicz Coupling | CuCl, Base | 1-Bromo-2-phenylacetylene | 1-(1-Butan-2-yl-1H-pyrazol-3-yl)-4-phenylbuta-1,3-diyne |

Reactivity and Influence of the Butan-2-yl Substituent

Steric Hindrance and Electronic Effects on Reactivity

The butan-2-yl group, being a branched secondary alkyl substituent, exerts notable steric and electronic effects.

Steric Hindrance: The bulkiness of the butan-2-yl group can sterically hinder the approach of reagents to the adjacent N2 and C5 positions of the pyrazole ring. This steric shielding can influence the regioselectivity of reactions such as alkylations or metalations. researchgate.netacs.org For instance, in reactions involving the pyrazole ring, the butan-2-yl group may direct substitution away from the N-terminus, potentially favoring reactions at the C4 position. Computational studies on related systems have shown that bulky substituents can increase the activation energy for certain reactions, thereby reducing the reaction rate.

Electronic Effects: As an alkyl group, the butan-2-yl substituent is electron-donating via an inductive effect (+I). This effect increases the electron density of the pyrazole ring, which can enhance its nucleophilicity and affect its basicity. mdpi.com The increased electron density particularly favors electrophilic substitution at the C4 position. vulcanchem.com

Stability and Inertness in Reaction Conditions

The butan-2-yl group consists of sp³-hybridized carbons and is chemically robust. It is generally inert under a wide range of reaction conditions, including those typically used for the modification of the ethynyl group. Its stability is advantageous as it remains intact during various synthetic transformations. The secondary carbon atom offers some potential for oxidation compared to a primary or tertiary carbon, but this typically requires harsh conditions not commonly employed in functional group transformations of the ethynyl moiety.

Elucidation of Reaction Intermediates and Transition States

Understanding the precise mechanisms of pyrazole derivatization requires the characterization of transient species like reaction intermediates and transition states. While specific experimental data for this compound is not available, insights can be drawn from broader studies on pyrazole chemistry, which heavily rely on computational methods like Density Functional Theory (DFT). researchgate.net

Computational studies have been instrumental in mapping the potential energy surfaces of pyrazole reactions. For example, in proton transfer reactions, which are fundamental to understanding pyrazole tautomerism and reactivity, transition states have been calculated to determine activation energies. nih.govias.ac.inscilit.com These studies reveal how substituents and solvent molecules can stabilize or destabilize transition states, thereby influencing reaction pathways. nih.govias.ac.in In the context of pyrazole synthesis and derivatization, various intermediates have been identified or proposed, such as hydrazones, ynone trifluoroborates, and N-acyliminium species. nih.govwhiterose.ac.ukmdpi.com

| Reaction Type | Studied Intermediates/Transition States | Method of Elucidation | Finding |

| Proton Transfer | Plateau-like transition states | Computational (Coupled-Cluster) | Substituents can modulate the reaction profile from a concerted to a stepwise mechanism. nih.govscilit.com |

| Pyrazole Formation | Acyclic diacetate intermediate | Spectral Analysis (NMR, MS) | Rearrangement of an acyclic intermediate leads to the final pyrazole ring structure. nih.gov |

| Functionalization | Pyrazole 5-trifluoroborates | Synthesis and Isolation | Stable borate (B1201080) intermediates allow for chemoselective and orthogonal functionalization. whiterose.ac.uk |

Kinetic and Thermodynamic Aspects of Pyrazole Derivatization Reactions

The outcome of reactions involving pyrazole derivatives is often governed by a delicate balance between kinetic and thermodynamic control. The choice of reaction conditions—such as temperature, solvent, and catalyst—can dictate whether the fastest-forming product (kinetic control) or the most stable product (thermodynamic control) is obtained. nih.gov

Studies on the synthesis of substituted pyrazoles have demonstrated that reaction conditions can be tuned to favor specific regioisomers. For example, in the reaction of acrylonitriles with hydrazines, kinetic conditions (e.g., lower temperature) can yield one isomer, while thermodynamic conditions (e.g., higher temperature) can lead to its more stable counterpart. chim.it

The kinetics of pyrazole reactions have been quantified in various contexts. The activation energies for intermolecular proton transfer in pyrazole dimers have been calculated to be in the range of 17-19 kcal/mol. ias.ac.in The presence of water can significantly lower the energetic barriers for proton transfer, acting as a catalyst. mdpi.com Furthermore, the rates of reaction between pyrazoles and oxidants like ozone have been measured, showing moderate to high reactivity depending on the substitution pattern. rsc.org Thermodynamic data for phase transitions of pyrazole compounds have also been determined, providing insight into their stability and intermolecular interactions. researchgate.net

| Aspect | Influencing Factors | Observation |

| Kinetic Control | Low Temperature, Specific Base (e.g., EtONa) | Favors the formation of the less stable, faster-forming product regioisomer. chim.it |

| Thermodynamic Control | High Temperature, Longer Reaction Time | Leads to the most stable product regioisomer, allowing for equilibration. nih.govchim.it |

| Activation Energy | Substituents, Solvent, Catalysts | Electron-donating or withdrawing groups and the presence of water or other catalysts can significantly alter reaction energy barriers. mdpi.comias.ac.in |

| Reaction Equilibria | Solvent Polarity, Temperature | The position of tautomeric equilibria in pyrazoles is highly dependent on the surrounding medium and temperature. nih.govencyclopedia.pub |

Computational and Theoretical Studies of 1 Butan 2 Yl 3 Ethynylpyrazole

Quantum Chemical Calculation Methodologies

Computational chemistry serves as an essential tool for elucidating the structural and functional characteristics of pyrazole (B372694) derivatives. eurasianjournals.com Through quantum mechanical calculations, it is possible to gain a detailed understanding of molecular behavior, electronic structure, and potential interactions, which complements experimental findings. eurasianjournals.comresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the ground-state properties of organic molecules like 1-Butan-2-yl-3-ethynylpyrazole. abechem.com This method is favored for its balance of computational cost and accuracy. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p), to solve the Schrödinger equation and describe the molecule's electronic system. nih.govresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. allsubjectjournal.com For a molecule containing a flexible sec-butyl group like this compound, this process involves a conformational analysis to identify the various possible spatial arrangements (conformers) and their relative energies. The structure with the lowest energy, known as the global minimum, represents the most stable conformation. allsubjectjournal.com The optimization is confirmed to be a true energy minimum by ensuring there are no imaginary frequencies in the vibrational analysis. allsubjectjournal.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This table is a representative example of data obtained from a DFT geometry optimization.)

| Parameter | Atom Connection | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | N1-N2 | 1.35 | ||

| N2-C3 | 1.34 | |||

| C3-C4 | 1.42 | |||

| C4-C5 | 1.38 | |||

| C5-N1 | 1.36 | |||

| C3-C6 (Ethynyl) | 1.43 | |||

| C6≡C7 (Ethynyl) | 1.21 | |||

| N1-C8 (Butyl) | 1.47 | |||

| Bond Angle | N1-N2-C3 | 112.0 | ||

| N2-C3-C4 | 105.5 | |||

| C3-C4-C5 | 108.0 | |||

| Dihedral Angle | C4-C3-C6-C7 | 180.0 | ||

| C5-N1-C8-C9 | -175.0 |

The electronic properties of a molecule are primarily understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. irjweb.comconicet.gov.ar A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors (Note: This table provides an example of electronic properties derived from DFT calculations for pyrazole derivatives.)

| Parameter | Symbol | Value (eV) | Description |

| HOMO Energy | EHOMO | -6.45 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.95 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE | 4.50 | Indicates chemical stability and reactivity irjweb.com |

| Ionization Potential | IP | 6.45 | Energy required to remove an electron |

| Electron Affinity | EA | 1.95 | Energy released when an electron is added |

| Electronegativity | χ | 4.20 | Tendency to attract electrons |

| Chemical Hardness | η | 2.25 | Resistance to change in electron distribution irjweb.com |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. nih.gov It illustrates the distribution of charge on the molecule's surface. Different colors correspond to different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. allsubjectjournal.com For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the triple bond of the ethynyl (B1212043) group, identifying them as potential sites for interaction with electrophiles.

Table 3: Illustrative NBO Analysis for this compound (Note: This table shows example donor-acceptor interactions and their stabilization energies.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N2 | π(C3-C4) | 25.50 |

| LP(1) N2 | π(N1-C5) | 18.75 |

| π(C4-C5) | π(C3-C6) | 15.20 |

| π(C6-C7) | σ(C3-C4) | 5.10 |

| σ(N1-C8) | σ*(C5-C4) | 2.80 |

To gain even deeper insights into the nature of chemical bonding and non-covalent interactions, advanced topological analyses are employed. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density to define atomic basins and characterize the nature of chemical bonds (e.g., covalent vs. ionic). nih.gov

Reduced Density Gradient (RDG): RDG analysis is particularly useful for visualizing and identifying weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, within the molecule. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL provide a measure of electron localization in molecular space, which helps to distinguish different types of chemical bonds (single, double, triple) and locate lone pairs of electrons. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Ab Initio Methods (e.g., Hartree-Fock, Post-Hartree-Fock)

Ab initio quantum chemistry methods are foundational for computing the electronic structure and energy of molecules from first principles, without reliance on empirical data. mdpi.com The Hartree-Fock (HF) method is a primary approach that approximates the many-electron wavefunction as a single Slater determinant. heteroletters.orgwikipedia.org While it provides a good starting point, it famously neglects electron correlation, which is the interaction between individual electrons. wikipedia.orgnumberanalytics.com

To achieve higher accuracy, post-Hartree-Fock methods are employed. These methods build upon the HF results to incorporate electron correlation. wikipedia.org Prominent examples include Møller-Plesset perturbation theory (MP2, MP3, etc.) and Configuration Interaction (CI). mdpi.comwikipedia.org MP2, for instance, adds electron correlation effects through perturbation theory and is a standard level for calculating basic systems. heteroletters.orgresearchgate.net

For a molecule like this compound, these methods are crucial for:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms, including the bond lengths, bond angles, and dihedral angles. The flexibility of the butan-2-yl group introduces several possible low-energy conformations that can be reliably calculated.

Energy Calculations: Accurately computing the total electronic energy of the molecule. Ab initio calculations on various substituted pyrazoles have been used to determine the relative stability of different tautomers and conformers. mdpi.comnih.gov

Ab initio studies on related pyrazole systems have demonstrated that even in the gas phase, these molecules can form aggregates like dimers and trimers. researchgate.net Calculations performed on oligomers of pyrazole derivatives have helped elucidate the nature of hydrogen bonding and proton transfer dynamics. nih.govfu-berlin.de For this compound, such calculations would clarify its intermolecular interaction potential.

Table 1: Representative Ab Initio Calculation Levels for Pyrazole Derivatives

| Method | Description | Typical Application |

|---|---|---|

| Hartree-Fock (HF) | A foundational ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. heteroletters.orgnumberanalytics.com | Initial geometry optimization, wavefunction generation for more advanced methods. |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that improves upon HF by adding electron correlation effects using Rayleigh-Schrödinger perturbation theory, typically to the second order. heteroletters.orgresearchgate.net | More accurate energy and geometry calculations, studying systems where electron correlation is important. mdpi.com |

| Configuration Interaction (CI) | A variational post-Hartree-Fock method that accounts for electron correlation by including excited state determinants in the total wavefunction. wikipedia.orgnumberanalytics.com | High-accuracy calculations, particularly for excited states and potential energy surfaces. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a principal computational method for investigating the electronic excited states of molecules. acs.org It is an extension of Density Functional Theory (DFT) used to predict properties related to the absorption and emission of light. frontiersin.orgdiva-portal.org

The application of TD-DFT to a molecule like this compound would yield critical insights into its photophysical behavior. Specifically, TD-DFT calculations can determine:

Electronic Absorption Spectra: By calculating the vertical excitation energies and corresponding oscillator strengths, one can predict the molecule's UV-Visible absorption spectrum. eurjchem.com The choice of functional, such as CAM-B3LYP, has been shown to provide good agreement with experimental spectra for pyrazole derivatives. eurjchem.com

Nature of Electronic Transitions: Analysis of the molecular orbitals involved in an electronic transition (e.g., HOMO to LUMO) reveals its character, such as n→π* or π→π*. This is fundamental to understanding the molecule's photochemistry.

Fluorescence and Phosphorescence: TD-DFT can be used to optimize the geometry of the lowest singlet excited state (S1), providing information about the emission energy (fluorescence). acs.org It can also be used to investigate pathways for non-radiative decay, such as intersystem crossing to a triplet state, which is relevant for fluorescence quenching. acs.org

Studies on quinoline-pyrazole isomers have used TD-DFT to map out potential energy curves for processes like excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT), which are key fluorescence quenching mechanisms. acs.org For this compound, the ethynyl group, being a π-system, would likely play a significant role in its electronic transitions, which TD-DFT could precisely characterize.

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | 4.50 | 275 | 0.15 | HOMO → LUMO (π→π*) |

| S0 → S2 | 4.95 | 250 | 0.08 | HOMO-1 → LUMO (π→π*) |

| S0 → S3 | 5.42 | 229 | 0.02 | HOMO → LUMO+1 (n→π*) |

Note: This table is illustrative, based on typical values for substituted pyrazoles, and represents data that would be generated by a TD-DFT calculation.

Molecular Modeling and Simulation Techniques

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular behavior, including conformational changes and thermodynamic properties. nih.gov

For this compound, MD simulations would be invaluable for exploring its dynamic nature, which cannot be captured by static quantum mechanical calculations. Key applications include:

Conformational Sampling: The butan-2-yl substituent is flexible, allowing the molecule to adopt various conformations. MD simulations can explore the potential energy surface to identify the most populated conformational states and the energy barriers between them. eurasianjournals.com

Solvation Effects: Placing the molecule in a simulation box filled with solvent molecules (e.g., water) allows for the study of solute-solvent interactions. This is critical for understanding its solubility and how the solvent influences its conformational preferences.

Stability of Complexes: If the pyrazole derivative is intended to bind to a biological target, MD simulations can be used to assess the stability of the ligand-protein complex over time, providing insights into binding affinity and residence time. nih.govnih.govmdpi.com

Recent studies on pyrazole derivatives have utilized MD simulations to explore binding modes with targets like DNA and various proteins, confirming the stability of interactions predicted by docking. nih.govnih.govrsc.org These simulations typically run for hundreds or even thousands of nanoseconds to ensure thorough sampling of the system's dynamics. mdpi.com

Coarse-Grained Models and Multi-Scale Simulations (if applicable)

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and often limited to relatively small systems and short timescales. To study larger-scale phenomena, such as the behavior of many molecules in bulk or their interaction with large structures like membranes or polymers, multi-scale modeling approaches can be used. acs.orgfigshare.comresearchgate.net

Coarse-graining (CG) is a technique where groups of atoms are represented as single "beads" or "superatoms." This simplification reduces the number of degrees of freedom in the system, allowing for simulations that span much longer time and length scales. cecam.org

For a single, small molecule like this compound, a CG model is generally not necessary for studying its intrinsic properties. However, this approach becomes highly relevant in specific contexts:

Self-Assembly and Aggregation: If studying how large numbers of these molecules might aggregate in solution or form mesophases.

Interaction with Polymers or Interfaces: When investigating the distribution and dynamics of the molecule within a polymer matrix or at a liquid-liquid interface.

Multi-scale simulations can combine different levels of theory; for example, a quantum mechanical (QM) description of a reactive site can be embedded within a classical molecular mechanics (MM) region, which is itself surrounded by a coarse-grained (CG) environment. researchgate.net Such methods have been applied to study the extraction of heterocyclic compounds, providing molecular-level insights into complex processes. acs.orgresearchgate.netresearchgate.net

Prediction of Reactivity and Selectivity via Computational Descriptors

Chemical Hardness, Electrophilicity Index, and Chemical Potential

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. rjpbcs.com These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

Chemical Potential (µ): This descriptor measures the tendency of electrons to escape from a system. pjoes.com It is calculated as µ = (EHOMO + ELUMO) / 2. rjpbcs.com A negative chemical potential indicates that the molecule is stable and will not spontaneously decompose. pjoes.com The higher (less negative) the chemical potential, the greater the molecule's tendency to donate electrons, indicating higher reactivity. mdpi.comencyclopedia.pub

Chemical Hardness (η): This represents the resistance of a molecule to a change in its electron distribution. nih.gov It is calculated as η = (ELUMO - EHOMO) / 2. rjpbcs.com A molecule with a large HOMO-LUMO gap is considered "hard," indicating high kinetic stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more reactive. rjpbcs.compjoes.com

Electrophilicity Index (ω): This index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. rjpbcs.com It is defined as ω = µ² / (2η). rjpbcs.com It is a reliable measure of a molecule's ability to act as an electrophile. Molecules with ω > 1.5 eV are generally classified as strong electrophiles. pjoes.com

These descriptors have been widely computed for various pyrazole derivatives to compare their reactivity and stability. pjoes.comtandfonline.commdpi.comtandfonline.com By calculating these values for this compound, its reactivity can be benchmarked against other known compounds, providing a theoretical basis for predicting its behavior in chemical reactions.

Table 3: Calculated Global Reactivity Descriptors for a Representative Pyrazole Derivative

| Parameter | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.15 | Energy of the highest occupied molecular orbital |

| ELUMO | - | -1.55 | Energy of the lowest unoccupied molecular orbital |

| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -3.85 | Indicates good stability; acts as a measure of electron-donating tendency. rjpbcs.compjoes.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.30 | Suggests the molecule is relatively hard, indicating kinetic stability. rjpbcs.compjoes.com |

| Electrophilicity Index (ω) | µ² / (2η) | 3.22 | Classifies the molecule as a strong electrophile. rjpbcs.compjoes.com |

Note: The values are based on representative data for substituted pyrazoles found in the literature pjoes.combibliotekanauki.pl and serve as an example of what a DFT calculation would yield.

Local Reactivity Indicators

Local reactivity indicators derived from Conceptual Density Functional Theory (DFT) are crucial for understanding the regioselectivity of chemical reactions. For a molecule like this compound, these indicators would pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks. Key indicators include:

Fukui Functions (f(r)) : These functions identify the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron. For an electrophilic attack, the relevant Fukui function (f⁻(r)) would highlight the most likely nucleophilic centers. Conversely, for a nucleophilic attack, the f⁺(r) function would indicate the most electrophilic sites.

Local Softness (s(r)) : Related to the Fukui function, local softness provides a measure of reactivity at a specific atomic site. Higher values of local softness indicate greater reactivity.

Dual Descriptor (Δf(r)) : This descriptor can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack.

Without specific computational studies, the local reactivity of this compound cannot be quantitatively assessed.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, aiding in their identification and characterization.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, is a well-established technique for structure elucidation. The standard approach involves:

Optimization of the molecular geometry.

Calculation of the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO).

Referencing the calculated shielding values to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ).

The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. For this compound, one would expect distinct signals for the protons and carbons of the butyl group, the pyrazole ring, and the ethynyl moiety.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | CH₃ | Data not available | Data not available |

| 2' | CH | Data not available | Data not available |

| 3' | CH₂ | Data not available | Data not available |

| 4' | CH₃ | Data not available | Data not available |

| 4 | CH | Data not available | Data not available |

| 5 | CH | Data not available | Data not available |

| 6 (Ethynyl) | C | Data not available | Data not available |

| 7 (Ethynyl) | CH | Data not available | Data not available |

Note: This table is for illustrative purposes only. No published data exists for this compound.

Vibrational Spectra Prediction (IR, Raman)

Theoretical vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes.

For this compound, key predicted vibrational modes would include:

C≡C-H stretch : A sharp, characteristic band in the IR spectrum, typically around 3300 cm⁻¹.

C≡C stretch : A weaker band around 2100-2200 cm⁻¹.

C-H stretches : Aromatic (pyrazole ring) and aliphatic (butyl group) C-H stretching vibrations in the 2800-3100 cm⁻¹ region.

Ring vibrations : C=C and C-N stretching modes of the pyrazole ring, typically found in the 1400-1600 cm⁻¹ region.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Ethynyl C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

| C≡C Stretch | Data not available | Data not available |

| Pyrazole Ring Stretch | Data not available | Data not available |

| Butyl Group Bend | Data not available | Data not available |

Note: This table is for illustrative purposes only. No published data exists for this compound.

UV-Vis Absorption and Emission Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption (UV-Vis) and emission spectra of organic molecules. These calculations can predict the wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivities, which arise from electronic transitions between molecular orbitals (e.g., π → π* or n → π*).

For this compound, the UV-Vis spectrum would likely be dominated by π → π* transitions within the conjugated system formed by the pyrazole ring and the ethynyl group. Modeling would also help in understanding the molecule's fluorescence or phosphorescence properties by calculating the energies of the lowest singlet (S₁) and triplet (T₁) excited states.

Supramolecular Chemistry and Self Assembly of Pyrazole Derivatives

Principles of Intermolecular Interactions in Pyrazoles

The organization of pyrazole-based molecules in the solid state is a result of a delicate balance between several intermolecular forces. iucr.org The most significant of these are hydrogen bonds and π-π stacking interactions.

In pyrazoles that have a hydrogen atom on the N1 nitrogen (N-H), strong N-H···N hydrogen bonds are the dominant force directing their assembly. nih.govresearchgate.net This interaction leads to the formation of common supramolecular motifs like dimers, trimers, and extended chains (catemers). encyclopedia.pubnih.govresearchgate.net The geometry of these bonds can be influenced by steric hindrance from other substituents on the pyrazole (B372694) ring. aip.org

For 1-Butan-2-yl-3-ethynylpyrazole, the classic N-H···N hydrogen bond is absent. However, other weaker hydrogen bonds can play a crucial role:

C-H···N Interactions: The terminal hydrogen of the ethynyl (B1212043) group (C≡C-H) is acidic enough to act as a weak hydrogen bond donor. It can form C-H···N bonds with the acceptor N2 atom of an adjacent pyrazole ring. This type of interaction is known to direct the formation of linear or chain-like structures. mdpi.com

C-H···π Interactions: The hydrogen atoms on the butan-2-yl group and the pyrazole ring can interact with the π-electron clouds of neighboring pyrazole rings or ethynyl groups. iucr.org

The following table summarizes the potential hydrogen bonding interactions for this compound compared to an unsubstituted pyrazole.

| Interaction Type | Unsubstituted Pyrazole | This compound |

| Strong H-Bond Donor | N1-H | None |

| Primary H-Bond Acceptor | N2 (pyridine-like) | N2 (pyridine-like) |

| Weak H-Bond Donor | C3-H, C4-H, C5-H | C4-H, C5-H, Ethynyl C-H, Butyl C-H |

| Dominant H-Bond Motif | N-H···N | C-H···N |

Aromatic rings, like pyrazole, can interact through π-π stacking, where the electron-rich faces of the rings align. libretexts.org These interactions contribute significantly to the stability of the crystal structure. nih.gov The stacking can occur in a parallel, face-to-face arrangement or a displaced, offset arrangement. libretexts.org

The ethynyl group, with its triple bond, also possesses significant π-electron density and can participate in π-stacking interactions. mdpi.com The interaction between the pyrazole ring and the ethynyl moiety of a neighboring molecule can lead to specific orientations and packing arrangements. Research on related compounds has shown that C-H···π interactions involving the C≡C triple bond can induce aggregation. researchgate.net

Hydrogen Bonding Networks in Pyrazole Systems

Formation of Defined Supramolecular Motifs

The interplay of the interactions described above leads to the formation of ordered supramolecular structures. The specific patterns observed depend heavily on the nature and position of the substituents on the pyrazole ring. researchgate.net

For N-H pyrazoles, dimerization is a common motif, typically forming a cyclic structure stabilized by two N-H···N hydrogen bonds. nih.govnih.gov Larger cyclic oligomers, such as trimers and tetramers, are also frequently observed, particularly when steric factors prevent the formation of ideal dimer geometries. encyclopedia.pubaip.org

In the case of this compound, the absence of the N-H donor prevents the formation of these classic hydrogen-bonded dimers. globalresearchonline.net Dimerization, if it occurs, would likely be mediated by a combination of weaker interactions, such as two C-H···N bonds or π-π stacking of the pyrazole rings. However, the bulky butan-2-yl group would likely introduce significant steric hindrance, making such arrangements less favorable.

Catemers are one-dimensional, chain-like structures that are common in the crystal packing of N-H pyrazoles. encyclopedia.pubnih.gov These chains are formed by repeating N-H···N hydrogen bonds, linking molecules head-to-tail. iucr.org

Dimerization and Oligomerization Patterns

Influence of Butan-2-yl and Ethynyl Substituents on Self-Assembly

The specific substituents at the N1 and C3 positions are critical in determining the final supramolecular structure.

Influence of the Ethynyl Group: The 3-ethynyl group has a dual role. Firstly, its terminal hydrogen provides a directional, albeit weak, hydrogen bond donor site (C-H). This can direct the formation of linear chains through C-H···N interactions. Secondly, its π-system can participate in stacking interactions, further stabilizing the crystal lattice.

The table below contrasts the expected supramolecular motifs of unsubstituted pyrazole with the predicted motifs for this compound.

| Supramolecular Motif | Unsubstituted Pyrazole | This compound (Predicted) |

| Primary Interaction | Strong N-H···N hydrogen bonds | Weak C-H···N and C-H···π interactions |

| Dimerization | Common (cyclic, via 2 N-H···N bonds) nih.gov | Unlikely due to steric hindrance and lack of N-H donor |

| Oligomerization | Common (cyclic trimers, tetramers) encyclopedia.pubnih.gov | Unlikely |

| Extended Structures | Catemers (chains via N-H···N bonds) iucr.orgencyclopedia.pub | Linear chains (via ethynyl C-H···N bonds) |

| π-π Stacking | Favorable, can be face-to-face | Disrupted/hindered by bulky butan-2-yl group |

Rational Design of Pyrazole-Based Supramolecular Assemblies

The rational design of supramolecular architectures from pyrazole derivatives hinges on the strategic incorporation and interplay of functional groups that can direct self-assembly through specific non-covalent interactions. For the compound This compound , the design principles are guided by the electronic and steric properties of its three key components: the pyrazole ring, the N-substituted sec-butyl group, and the C-3 substituted ethynyl group. The predictable formation of supramolecular assemblies relies on understanding and utilizing a hierarchy of interactions, ranging from strong hydrogen bonds to weaker C-H···π and van der Waals forces.

The pyrazole ring itself is a versatile building block in supramolecular chemistry. While the N-H group, a common hydrogen bond donor in many pyrazoles, is substituted in This compound , the pyridine-like nitrogen at the 2-position remains a potent hydrogen bond acceptor. acs.org This allows for the formation of directed assemblies when suitable hydrogen bond donors are present in the crystalline environment or in co-crystals.

The primary drivers for the self-assembly of This compound are the functionalities at the 1- and 3-positions. The ethynyl group is particularly significant due to its dual role as both a hydrogen bond donor and an acceptor. The terminal alkyne C-H group is acidic and can form weak to moderate hydrogen bonds with suitable acceptors, including the pyrazole nitrogen of a neighboring molecule. nih.gov Furthermore, the π-electron density of the triple bond can act as a hydrogen bond acceptor for various donors (O-H, N-H, or C-H) or participate in π-π stacking and C-H···π interactions. nih.govrsc.org This versatility allows for the formation of diverse and robust supramolecular synthons. A Cambridge Structural Database (CSD) analysis has shown that an ethynyl group (C-C≡C-H) will act as a donor or acceptor in 87% of structures where it is present. nih.gov

The rational design of assemblies involving This compound would therefore involve controlling the competition and cooperation between these various interactions. For instance, in a pure crystalline form, one might predict the formation of chains or sheets stabilized by a combination of C(sp)-H···N(pyrazole) hydrogen bonds and C(alkyl)-H···π(ethynyl) interactions. The interplay of these directional forces dictates the final supramolecular architecture.

Detailed Research Findings

Although specific crystallographic studies on This compound are not available in the cited literature, extensive research on related structures provides a strong basis for predicting its supramolecular behavior. The design of supramolecular assemblies is predicated on the reliability of specific, recurring interaction patterns known as supramolecular synthons.

For ethynyl-substituted heterocycles, the C(sp)-H···N and C(sp)-H···O hydrogen bonds are prominent synthons. In a study of coordination polymers containing 5-ethynyl-1,3-benzenedicarboxylate, the ethynyl group was shown to form bifurcated C–H···O hydrogen bonds to carboxylate groups with C···O distances of 3.213(9) Å and 3.286(8) Å. acs.org This demonstrates the capability of the ethynyl C-H group to act as an effective hydrogen bond donor.

The π-system of the ethynyl group is also a key player. In the crystal structure of 1,4-diethynylbenzene, the dominant interaction is a T-shaped C-H···π interaction between the terminal alkyne hydrogen and the π-cloud of a neighboring triple bond. ucl.ac.uk Similar interactions are conceivable for This compound , where the ethynyl C-H could interact with the π-system of either the pyrazole ring or another ethynyl group.

The table below summarizes typical geometric parameters for non-covalent interactions involving ethynyl groups, derived from studies on analogous systems. These parameters are crucial for the rational design and prediction of crystal structures.

| Interaction Type | Donor | Acceptor | Distance (D···A) | Angle (D-H···A) | Reference Compound(s) | Citation |

| C-H···O | C(sp)-H | C=O | 3.213 - 3.286 Å | ~170° | [Pb(ebdc)(DMSO)₂] | acs.org |

| C-H···N | C(sp)-H | N(pyridine) | ~3.456 Å | - | BCP 18 | researchgate.net |

| C-H···π | C(sp)-H | C≡C | - | T-shaped | 1,4-diethynylbenzene | ucl.ac.uk |

| C-H···F | C(sp²)-H | F-C | 2.270 - 2.363 Å | 158.3 - 166.8° | 1,2-bis[2-(2,3,4,5-tetrafluorophenyl)ethynyl]benzene | iucr.org |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | ~3.351 Å | Face-to-face | H₃NANP-5T | rsc.org |

Table 1: Geometric parameters of non-covalent interactions relevant to ethynyl-substituted pyrazole assemblies, based on data from related compounds.

Furthermore, computational methods like Density Functional Theory (DFT) and analyses such as the Non-Covalent Interaction (NCI) plot are invaluable tools in rational design. These methods can quantify the strength of various potential interactions and predict the most stable supramolecular arrangements. For example, DFT calculations on manganese and copper coordination compounds with 3,5-dimethylpyrazole (B48361) revealed interaction energies for π-stacking to be around -1.6 kcal/mol and for hydrogen bonding to be as strong as -15.1 kcal/mol, highlighting the dominant role of hydrogen bonds in stabilizing the crystal structure. worktribe.com

The following interactive table presents calculated interaction energies for different non-covalent synthons found in pyrazole-based assemblies.

| Interaction Synthon | Example System | Calculated Interaction Energy (kcal/mol) | Method | Citation |

|---|---|---|---|---|

| N-H···O Hydrogen Bonding | [Cu(crot)₂(Hdmpz)₂] | -15.1 | DFT | worktribe.com |

| Aromatic π-Stacking | [Cu(crot)₂(Hdmpz)₂] | -1.6 | DFT | worktribe.com |

| C-H···π Interactions | [Mn(bz)₂(Hdmpz)₂(H₂O)] | - | DFT | worktribe.com |

| π-π Stacking | H₃NANP-5T | - | DFT | rsc.org |

Table 2: Calculated interaction energies for supramolecular synthons in pyrazole-containing crystal structures.

Photophysical Properties and Theoretical Considerations for Optoelectronic Applications

Absorption and Emission Characteristics of Ethynyl-Substituted Pyrazoles

Ethynyl-substituted pyrazoles exhibit distinct absorption and emission profiles that are heavily influenced by their molecular structure, particularly the nature and position of substituents on the pyrazole (B372694) ring. Generally, these compounds absorb light in the ultraviolet (UV) to the visible region of the electromagnetic spectrum and emit in the blue to blue-green range. chim.it

Research on various substituted pyrazoles shows absorption maxima (λ_max) appearing between 260 and 385 nm. chim.it The emission maxima are typically found in the 320 nm to 460 nm range, resulting in a visible blue to blue-green fluorescence. chim.it The introduction of π-conjugated systems and specific substituent groups is a key strategy for tuning these properties. For instance, biaryl-substituted pyrazoles are known to exhibit intense blue fluorescence and high fluorescence quantum yields (Φ_f), with some derivatives reaching values as high as 0.97. researchgate.net

The molar extinction coefficients (ε) for these compounds can range significantly, from approximately 5,300 to 106,000 L·mol⁻¹·cm⁻¹, indicating strong light-harvesting capabilities in certain derivatives. chim.it The difference between the absorption and emission maxima, known as the Stokes shift, can also be substantial in pyrazole derivatives, a desirable property for minimizing reabsorption in emissive devices. doi.orgchim.it

| Property | Typical Range for Substituted Pyrazoles | Source |

| Absorption Maxima (λ_abs) | 260 - 385 nm | chim.it |

| Emission Maxima (λ_em) | 320 - 460 nm | chim.it |

| Fluorescence Quantum Yield (Φ_f) | <0.01 - 0.97 | chim.itresearchgate.net |

| Molar Extinction Coefficient (ε) | 5,300 - 106,000 L·mol⁻¹·cm⁻¹ | chim.it |

| Stokes Shift | Can be large (e.g., up to 15,500 cm⁻¹) | chim.it |

Table 1: General Photophysical Properties of Substituted Pyrazoles. The data represents a compilation of findings from various pyrazole derivatives and serves as a predictive framework for ethynyl-substituted analogs.

Excited State Dynamics and Intramolecular Charge Transfer Processes

Upon photoexcitation, ethynyl-substituted pyrazoles can undergo several processes, including fluorescence, non-radiative decay, and, in suitably designed molecules, intramolecular charge transfer (ICT). ICT is a phenomenon where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part, creating a charge-separated excited state. rsc.org This process is crucial for applications in sensors and non-linear optics.

The formation of an ICT state is highly dependent on the molecular architecture. Studies comparing pyrazoline and pyrazole structures have shown that the aromatization of the heterocyclic ring can inhibit the ICT process. rsc.org For a molecule like 1-Butan-2-yl-3-ethynylpyrazole, the aromatic nature of the pyrazole core means that significant ICT character would likely require the attachment of strong donor and acceptor groups across the ethynyl (B1212043) bridge. rsc.orgresearchgate.net

The excited-state dynamics of pyrazole-containing systems can be complex. Investigations into ruthenium(II) complexes with quinoline-pyrazole ligands have revealed that non-radiative decay pathways can be dominant, even when the excited state has high energy. nih.govcore.ac.uk Other potential deactivating pathways include excited-state intramolecular proton transfer (ESIPT) and intersystem crossing (ISC) to a triplet state, which can quench fluorescence. acs.org Understanding and controlling these competing decay pathways is essential for designing highly emissive pyrazole-based materials.

Influence of Structural Modifications on Photophysical Parameters (theoretical)

Theoretical studies, primarily using Density Functional Theory (DFT), have shown that the photophysical properties of pyrazoles are highly tunable through structural modifications. The electronic nature of substituents and their position on the pyrazole ring play a critical role.

Push-Pull Systems: Creating a "push-pull" system by attaching an electron-donating group (auxochrome) and an electron-withdrawing group (anti-auxochrome) to the pyrazole core is a classic strategy. This configuration often leads to a strong bathochromic (red) shift in the emission maxima and larger Stokes shifts compared to unsubstituted analogs. chim.it For this compound, the butan-2-yl group is a mild electron donor, while the ethynyl group can act as a linker to an acceptor moiety to create such a system.

π-Conjugation: Extending the π-conjugated system, for example by introducing aryl groups, generally leads to red-shifted absorption and emission spectra. rsc.orgresearchgate.net The planarity of the molecular structure is also crucial, as a more planar conformation favors π-electron delocalization and enhances photophysical performance. rsc.org

Substituent Position: The spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be influenced by substituent placement. In some pyrazoline systems, substituents on the 1-aryl ring primarily affect the excited state energy without significantly altering the reduction potential, allowing for targeted tuning of electronic properties. nih.gov

Computational Prediction of Photophysical Parameters (e.g., Quantum Yields, Photostability, Solvatochromism)

Computational chemistry, particularly DFT and its time-dependent extension (TD-DFT), serves as a powerful tool for predicting the photophysical properties of pyrazole derivatives before their synthesis. researchgate.neticm.edu.plpjoes.com These methods can accurately forecast key parameters, guiding the rational design of new materials.

Absorption and Emission Spectra: TD-DFT calculations can reproduce experimental absorption and emission spectra with considerable accuracy, providing insights into the electronic transitions involved. researchgate.neticm.edu.pl

HOMO-LUMO Analysis: The energies and spatial distributions of the HOMO and LUMO are fundamental to understanding a molecule's electronic behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and can be correlated with the molecule's absorption wavelength. doi.orgicm.edu.pl In many pyrazole derivatives, the HOMO is delocalized across the entire molecule, while the LUMO may be localized on specific parts, influencing charge transfer characteristics. icm.edu.pl

Solvatochromism: The change in absorption or emission color with solvent polarity, known as solvatochromism, can be predicted computationally. Push-pull substituted pyrazoles often exhibit positive emission solvatochromism, where the emission red-shifts with increasing solvent polarity, indicating a more polar excited state, which is characteristic of an ICT process. chim.it

Quantum Yields and Photostability: While direct, precise prediction of fluorescence quantum yields remains challenging, computational methods can provide qualitative insights. By analyzing the potential energy surfaces of excited states and identifying potential non-radiative decay pathways (like conical intersections or ISC), researchers can estimate whether a molecule is likely to be highly emissive. acs.org Similarly, high bond dissociation energies calculated by DFT can suggest greater photostability. rsc.org

| Computational Method | Predicted Parameter | Relevance to Optoelectronics | Source |

| DFT | Optimized Molecular Geometry | Determines planarity and conjugation | icm.edu.plpjoes.com |

| DFT | HOMO/LUMO Energies & Gap | Predicts electronic transitions, reactivity, and stability | doi.orgicm.edu.pl |

| TD-DFT | Absorption/Emission Wavelengths | Predicts color and operational range of devices | researchgate.net |

| TD-DFT | Excited State Analysis | Identifies ICT character and potential non-radiative decay paths | rsc.orgacs.org |

| DFT/TD-DFT with Solvation Model | Solvatochromic Shifts | Probes the polarity of the excited state and ICT | chim.it |

Table 2: Common Computational Methods and Their Application in Predicting Photophysical Properties of Pyrazole Derivatives.

Theoretical Design Principles for Pyrazole-Based Optoelectronic Materials

Based on experimental and computational findings, several key principles have emerged for the theoretical design of high-performance optoelectronic materials based on ethynyl-pyrazoles.

Maximize π-Conjugation and Planarity: The design should aim to create extended, planar π-systems to lower the HOMO-LUMO gap, leading to red-shifted absorption and emission. Fusing the pyrazole with other aromatic rings is an effective strategy. rsc.org

Incorporate a Push-Pull Architecture: For applications requiring strong ICT character, such as non-linear optics or sensing, the molecule should include strong electron-donating and electron-withdrawing groups strategically placed to maximize charge separation in the excited state. chim.it

Tune Donor-Acceptor Strength: The HOMO and LUMO energy levels can be finely tuned by varying the strength of the donor and acceptor substituents. This allows for precise control over the emission color and helps in matching the energy levels of the material with other components in a device (e.g., electrodes or other organic layers). nih.gov

Block Non-Radiative Decay Channels: The molecular design should aim to minimize pathways for non-radiative decay. This can involve creating rigid molecular structures to suppress vibrational quenching and designing the electronic structure to raise the energy of "dark" states or triplet states that can quench fluorescence. nih.govacs.org

Utilize Predictive Modeling: Integrating machine learning with DFT calculations can accelerate the discovery of novel pyrazole-based materials with desired properties, such as high crystal density or specific electronic characteristics, by efficiently screening virtual libraries of compounds. researchgate.net

By applying these principles, researchers can rationally design novel molecules like derivatives of this compound, tailoring their photophysical properties for specific and advanced optoelectronic applications.

Applications As Synthetic Building Blocks and Ligands in Advanced Chemical Systems

1-Butan-2-yl-3-ethynylpyrazole as a Versatile Synthetic Intermediate